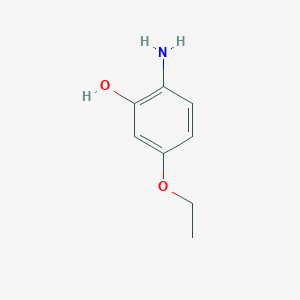

2-Amino-5-ethoxyphenol

Description

Contextualization within Aromatic Amine and Phenol (B47542) Chemistry

Aromatic amines and phenols are fundamental building blocks in organic synthesis. The presence of both functionalities in a single molecule, as is the case with aminophenols, gives rise to a unique combination of chemical properties. The amino group is basic and can be readily diazotized, while the hydroxyl group is acidic and can undergo etherification and esterification. The interplay of these groups on the aromatic ring influences the molecule's reactivity, electronic properties, and potential for forming complex structures. wikipedia.orgdtic.mil

2-Amino-5-ethoxyphenol, specifically, is a derivative of 2-aminophenol (B121084) with an ethoxy group (-OCH2CH3) at the 5-position. This substitution pattern further modulates the chemical characteristics of the parent aminophenol structure. The ethoxy group, an electron-donating group, can influence the reactivity of the aromatic ring and the properties of the amino and hydroxyl groups.

Historical Perspectives on Related Aminophenol Compounds in Academic Synthesis

The study of aminophenols has a long history in organic chemistry. The industrial synthesis of 2-aminophenol and its isomer, 4-aminophenol, is typically achieved through the reduction of the corresponding nitrophenols. wikipedia.org This reduction can be carried out using hydrogen gas in the presence of catalysts or with iron. wikipedia.orgwikipedia.org Another method involves the partial hydrogenation of nitrobenzene (B124822) to yield phenylhydroxylamine, which then rearranges to primarily form 4-aminophenol. wikipedia.orgacs.org

Historically, aminophenols have been crucial intermediates in the synthesis of a wide range of products. For instance, they are valuable in the pharmaceutical industry for the production of analgesic and antipyretic drugs. taylorandfrancis.com They also serve as monomers for the synthesis of specialized polymers and are used in the manufacturing of dyes for various applications, including imaging. taylorandfrancis.com The development of efficient synthetic routes to aminophenols has been a continuous area of research, with modern methods focusing on greener and more catalytic approaches. acs.orgtaylorandfrancis.com

Structural Significance of Aminoethoxy-Substituted Phenols in Chemical Design

The specific arrangement of substituents on the phenol ring in 2-Amino-5-ethoxyphenol has significant implications for its use in chemical design. The ortho-disposition of the amino and hydroxyl groups allows for the formation of intramolecular hydrogen bonding, which can influence the compound's physical properties, such as its melting point. wikipedia.org

The presence of the ethoxy group at the 5-position introduces several key features:

Modulation of Electronic Properties: The electron-donating nature of the ethoxy group can increase the electron density of the aromatic ring, affecting its susceptibility to electrophilic substitution and influencing the acidity of the phenolic proton and the basicity of the amino group.

Steric Influence: The size of the ethoxy group can direct the regioselectivity of reactions involving the aromatic ring or the functional groups.

Solubility Characteristics: The ethoxy group can impact the solubility of the molecule in various solvents, a crucial factor in reaction design and product purification.

These structural attributes make aminoethoxy-substituted phenols, like 2-Amino-5-ethoxyphenol, valuable precursors and building blocks in the synthesis of more complex molecules, including pharmaceuticals, dyes, and materials with specific electronic or optical properties. ontosight.airsc.orgnih.gov For example, aminophenols with C2-amino substitutions are found in various materials, dyes, ligands, and pharmaceutical compounds. rsc.org

Data on Related Aminophenol Compounds

To provide context for the properties of 2-Amino-5-ethoxyphenol, the following table presents data for the parent compound, 2-aminophenol, and its isomer, 4-aminophenol.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Aminophenol | C₆H₇NO | 109.13 | 174 | White orthorhombic pyramidal needles |

| 4-Aminophenol | H₂NC₆H₄OH | 109.13 | 186 (decomposes) | White powder |

Data sourced from Wikipedia for 2-Aminophenol wikipedia.org and 4-Aminophenol wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTXCKZBFHBRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936348 | |

| Record name | 2-Amino-5-ethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16060-49-4 | |

| Record name | 2-Hydroxyphenetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016060494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC116728 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-ethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 5 Ethoxyphenol

Established Synthetic Pathways for 2-Amino-5-ethoxyphenol

Established methods for synthesizing 2-Amino-5-ethoxyphenol typically rely on well-understood reactions involving commercially available precursors and sequential chemical transformations.

Starting with resorcinol, the synthesis involves an initial etherification step to introduce the ethoxy group, followed by subsequent reactions. researchgate.net The choice of precursor often depends on a balance between cost, availability, and the number of synthetic steps required.

Table 1: Key Precursors for 2-Amino-5-ethoxyphenol Synthesis

| Precursor Name | CAS Number | General Transformation |

|---|---|---|

| 5-Ethoxy-2-nitrophenol (B3043397) | 857629-22-2 | Reduction of the nitro group |

| 3-Ethoxyphenol | 621-34-1 | Nitration followed by reduction |

The data in this table is compiled from available chemical database information. chemsrc.com

Multi-step synthesis provides a strategic pathway to construct 2-Amino-5-ethoxyphenol, particularly when starting from basic aromatic compounds. A predominant strategy involves electrophilic aromatic substitution reactions where the order of substituent introduction is crucial for achieving the desired isomer. libretexts.orglumenlearning.com

A typical multi-step sequence begins with an ethoxy-substituted benzene (B151609) ring, such as 3-ethoxyphenol. The synthesis proceeds through two key transformations:

Nitration: An electrophilic nitration reaction is performed to introduce a nitro group (-NO₂) onto the aromatic ring. The directing effects of the existing hydroxyl and ethoxy groups guide the nitro group primarily to the position ortho to the hydroxyl group and para to the ethoxy group.

Reduction: The resulting 5-ethoxy-2-nitrophenol is then subjected to a reduction reaction. This step converts the nitro group into the primary amine (-NH₂), yielding the final product, 2-Amino-5-ethoxyphenol. researchgate.net

The order of these steps is critical. Introducing the nitro group before the amine is necessary because the nitro group is a meta-director, while the amine group is an ortho/para-director. libretexts.org Performing the reduction last ensures the correct positioning of the functional groups. lumenlearning.com

Novel and Green Synthesis Techniques

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally benign methods. These novel techniques are increasingly being applied to the synthesis of fine chemicals like 2-Amino-5-ethoxyphenol.

Catalysis plays a central role in modernizing the synthesis of aminophenols. The reduction of the nitro group in 5-ethoxy-2-nitrophenol is a key step where catalysis is highly effective.

Metal Catalysis: Catalytic hydrogenation is a preferred method for this reduction. It involves using hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). researchgate.net This method is known for its high efficiency and for producing cleaner reaction products compared to older methods that use stoichiometric reducing agents like tin (Sn) or iron (Fe) in acidic media (HCl). researchgate.net

Nanocatalysis: While specific examples for 2-Amino-5-ethoxyphenol are not widespread, the field of nanocatalysis offers significant potential. Nanocatalysts, such as those based on palladium or nickel, provide a high surface-area-to-volume ratio, leading to enhanced catalytic activity and potentially milder reaction conditions. rsc.org Research into related syntheses shows that nanocatalysts can improve yields and shorten reaction times in the formation of heterocyclic compounds from 2-aminophenol (B121084) precursors. rsc.org

Ionic Liquid Catalysis: Brønsted acidic ionic liquids have been used as reusable, solvent-free catalysts for the synthesis of related heterocyclic compounds like benzoxazoles from 2-aminophenols. rsc.org This approach highlights a green chemistry pathway that could be adapted for steps in the synthesis of 2-Amino-5-ethoxyphenol, potentially reducing the reliance on volatile organic solvents.

Table 2: Comparison of Catalytic Reduction Methods

| Catalytic System | Reagents | Advantages |

|---|---|---|

| Heterogeneous Metal Catalysis | H₂ gas, Pd/C catalyst | High yield, clean reaction, easy catalyst removal |

| Homogeneous Metal Catalysis | Sn/HCl or Fe/HCl | Economical, well-established method |

| Nanocatalysis | Metal nanoparticles (e.g., Pd, Ni) | High catalytic activity, mild conditions, reusability |

| Ionic Liquid Catalysis | Acidic Ionic Liquids | Reusable catalyst, often solvent-free conditions |

This table presents a conceptual comparison based on established chemical principles and findings from related syntheses. researchgate.netrsc.org

Flow chemistry, or continuous synthesis, represents a paradigm shift from traditional batch processing. In a flow system, reagents are continuously pumped through reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. wuxiapptec.com This technology offers significant advantages for the synthesis of 2-Amino-5-ethoxyphenol, particularly for hazardous reactions like nitration.

The use of potent reagents like concentrated nitric acid can be managed more safely in a flow reactor, as the volume of reactive material at any given moment is minimal. wuxiapptec.com Furthermore, the high surface-area-to-volume ratio in flow reactors enables superior heat transfer, which is critical for controlling highly exothermic reactions. wuxiapptec.commdpi.com This enhanced control can lead to higher yields and fewer byproducts. The scalability of flow chemistry allows for a seamless transition from laboratory-scale optimization to industrial-scale production. researchgate.net

Optimizing reaction conditions is essential for maximizing the yield and purity of 2-Amino-5-ethoxyphenol. Key parameters that can be adjusted include the choice of solvent, catalyst, temperature, and reaction time.

For the nitration step, the choice and ratio of acids (e.g., nitric acid and sulfuric acid) must be carefully controlled to achieve regioselectivity and avoid over-nitration. In the reduction step, catalytic hydrogenation (H₂/Pd-C) is often preferred for its clean conversion and high yield. researchgate.net However, factors such as catalyst loading, hydrogen pressure, and solvent choice (e.g., methanol (B129727) or ethanol) must be optimized.

In flow chemistry setups, parameters can be fine-tuned in real-time. For instance, adjusting the flow rate alters the residence time, while the reactor temperature can be precisely controlled to find the optimal balance between reaction speed and selectivity, ultimately improving throughput and efficiency. wuxiapptec.com

Chemical Reactions and Mechanistic Investigations of 2 Amino 5 Ethoxyphenol

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 2-Amino-5-ethoxyphenol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating and ortho-, para-directing effects of the amino and hydroxyl groups. byjus.com The ethoxy group also contributes to this activation. The positions ortho and para to the powerful activating groups are the most susceptible to electrophilic attack.

Given the positions of the existing groups (amino at C1, hydroxyl at C2, and ethoxy at C5), the potential sites for electrophilic attack are C4 and C6, which are ortho and para to the activating substituents. The specific outcome of such reactions, for instance in nitration or halogenation, would depend on the reaction conditions and the nature of the electrophile. In strongly acidic conditions, as often required for nitration, the amino group can be protonated to form an ammonium (B1175870) (-NH3+) group, which is a deactivating, meta-directing group. libretexts.org This can alter the regioselectivity of the substitution.

A general route to introduce a nitro group, which can then be reduced, involves starting with a related phenol (B47542), such as 3-methoxyphenol, and treating it with sodium nitrite (B80452) and nitric acid to yield 5-methoxy-2-nitrophenol. researchgate.net This highlights a method of achieving specific substitution patterns by choosing an appropriate precursor.

Nucleophilic Reactions Involving Amino and Hydroxyl Groups

The primary amino group in 2-Amino-5-ethoxyphenol is a potent nucleophile and readily participates in condensation reactions. A characteristic reaction is the condensation with aldehydes or ketones to form Schiff bases (imines). mdpi.com This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

For instance, the condensation of primary amines with aldehydes in methanol (B129727) can be refluxed for several hours to form the corresponding imine. mdpi.com The formation of the azomethine group (C=N) can be confirmed by the disappearance of the NH2 bands in IR spectroscopy and the appearance of a characteristic C=N stretching band. nih.gov

The hydroxyl group of 2-Amino-5-ethoxyphenol exhibits typical phenolic reactivity. It can be deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide can then undergo O-alkylation to form ethers or O-acylation to form esters. chemeurope.comiacademic.info

The alkylation of phenols can proceed via two pathways: C-alkylation on the benzene (B151609) ring or O-alkylation at the hydroxyl group to form an ether. iacademic.info To favor O-alkylation, the reaction is typically carried out by first forming the phenoxide ion with a suitable base, followed by reaction with an alkyl halide. A general method for the removal of phenolic hydroxyl groups involves their conversion to phenyltetrazolyl ethers, followed by hydrogenolysis, which demonstrates the capacity for the hydroxyl group to be transformed into an ether linkage. orgsyn.org

Oxidation-Reduction Pathways

2-Amino-5-ethoxyphenol and similar aminophenols are key components in oxidative dyeing processes, where they undergo oxidative coupling reactions to form larger, colored molecules like phenoxazines. epo.org The mechanism of these couplings often involves the formation of radical intermediates. nih.gov

The oxidation of phenols can generate phenoxyl radicals. dtu.dk In the presence of another nucleophile, such as the amino group of another molecule, these radicals can couple. Iron-catalyzed oxidative coupling reactions, for example, often proceed through the formation of a ligated phenoxyl radical which then couples with a nucleophile. acs.orgnih.gov The selectivity of these reactions (homo-coupling vs. cross-coupling) is influenced by the catalyst and the relative oxidation potentials and nucleophilicity of the coupling partners. nih.gov For aminophenols, intramolecular cyclization can also occur, leading to the formation of phenoxazinone structures. nih.gov

The general mechanism for the iron-catalyzed oxidative coupling of phenols involves:

Formation of a high-valent iron-phenolate complex.

Generation of a ligated phenoxyl radical intermediate.

Coupling with a nucleophile or another radical species. acs.org

Table 1: Summary of Reactivity for 2-Amino-5-ethoxyphenol

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| Aromatic Ring | Electrophilic Substitution | Electrophiles (e.g., Br₂, HNO₃) | Substituted Phenols |

| Amino Group | Condensation | Aldehydes/Ketones | Schiff Bases (Imines) |

| Hydroxyl Group | O-Alkylation | Base, Alkyl Halide | Ethers |

| Whole Molecule | Oxidative Coupling | Oxidizing Agent (e.g., FeCl₃, H₂O₂) | Dimeric/Polymeric Dyes |

The most common and efficient synthesis of 2-Amino-5-ethoxyphenol involves the reduction of its corresponding nitro precursor, 5-ethoxy-2-nitrophenol (B3043397). This transformation is a standard method for introducing an amino group onto an aromatic ring.

A widely used method is catalytic hydrogenation. researchgate.net The nitro compound, dissolved in a suitable solvent like a mixture of ethyl acetate (B1210297) and ethanol (B145695), is stirred under a hydrogen atmosphere in the presence of a catalyst, typically palladium on carbon (Pd/C). researchgate.net The reaction proceeds at room temperature and can achieve very high yields, often nearing 98-99%. researchgate.netresearchgate.net

Table 2: Example of a Reduction Reaction for a Nitro Precursor

| Starting Material | Reagents and Catalyst | Solvent | Product | Yield | Reference |

|---|

Other reducing agents such as tin (Sn) or iron (Fe) in acidic media (like HCl) can also be employed for this reduction. researchgate.net The choice of reducing agent can depend on factors like cost, scalability, and functional group tolerance.

Reaction Mechanism Elucidation Techniques for 2-Amino-5-ethoxyphenol

Understanding the precise reaction pathways of substituted phenols like 2-Amino-5-ethoxyphenol is crucial for controlling reaction outcomes and synthesizing desired products. The elucidation of these mechanisms relies on a combination of advanced analytical techniques that can probe the transient species and energetic landscapes of a chemical transformation. By studying the oxidation of related aminophenol and methoxyphenol compounds, a framework for investigating 2-Amino-5-ethoxyphenol can be established. Key methodologies include in situ spectroscopic analysis to observe the reaction as it happens and kinetic studies to map out the energy profiles of the reaction pathways.

In Situ Spectroscopic Analysis

In situ spectroscopic techniques are powerful tools for elucidating reaction mechanisms by providing real-time information on the structural changes of molecules during a chemical process. These methods allow for the detection of short-lived intermediates and products without the need for isolation, offering a direct window into the reaction pathway. For aromatic compounds like aminophenols, techniques such as Fourier-transform infrared (FTIR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Raman spectroscopy are particularly informative. researchgate.net

During the electrochemical oxidation of aminophenol isomers, the combination of cyclic voltammetry and in situ FTIR spectroscopy has been instrumental. ua.es This approach allows for the identification of species produced during the reaction. For instance, in the oxidation of o-aminophenol, spectroscopic results indicate the formation of phenoxazine (B87303) units. ua.es Similarly, in the oxidation of p-aminophenol, in situ FTIR spectroscopy has detected CO2 as a primary soluble oxidation product and confirmed the hydrolysis of the intermediate p-quinonimine to hydroquinone/p-benzoquinone. ua.es The redox process of poly(o-aminophenol) has been studied using in situ UV-Vis and Raman spectroscopies, which helped identify benzenoid and quinoid forms within the polymer chain and suggested the involvement of a charged intermediate species. researchgate.net

These spectroelectrochemical studies provide a template for how the reactions of 2-Amino-5-ethoxyphenol could be monitored. The presence of both an amino and an ethoxy group would likely lead to complex oxidation pathways involving the formation of quinonimine or phenoxazine-type structures, which could be tracked using these in situ methods.

Table 1: In Situ Spectroscopic Techniques for Aminophenol Reaction Analysis

| Spectroscopic Technique | Information Provided | Example Application |

|---|---|---|

| In Situ FTIR Spectroscopy | Identifies functional groups of intermediates and products in real-time. ua.es | Detection of C=O and C=N stretching vibrations during aminophenol oxidation, confirming the formation of quinone and imine species. ua.esustc.edu.cn |

| In Situ UV-Vis Spectroscopy | Monitors changes in electronic transitions, useful for tracking conjugated systems like quinoid structures. researchgate.net | Observation of absorbance bands corresponding to intermediate species in the redox transition of poly(o-aminophenol). researchgate.net |

| In Situ Raman Spectroscopy | Provides information on vibrational modes, complementing FTIR, especially for symmetric bonds and aqueous solutions. researchgate.net | Ascription of vibrational bands to benzenoid and quinoid forms within the poly(o-aminophenol) chain. researchgate.net |

Kinetic Studies of Reaction Pathways

Kinetic studies are fundamental to understanding reaction mechanisms by quantifying the rates at which reactants are consumed and products are formed. By systematically varying parameters such as reactant concentration, temperature, and pH, a rate law can be determined, which provides insight into the composition of the rate-determining step. orientjchem.orgmdpi.com For substituted phenols, kinetic data reveals how different functional groups influence reactivity. mdpi.com

Studies on the oxidation of various substituted phenols show that electron-donating groups (like -OH, -OCH3) enhance the reaction rate by increasing the electron density of the aromatic ring, which facilitates electrophilic attack. mdpi.com Conversely, electron-withdrawing groups tend to decrease the reaction rate. mdpi.com For example, kinetic studies on the atmospheric oxidation of methoxyphenol compounds by nitrate (B79036) radicals have determined specific rate constants, showing significant differences in reactivity based on the position of the methoxy (B1213986) group. researchgate.netbohrium.comnih.gov The rate constant for 4-methoxyphenol (B1676288) was found to be substantially higher than for 2-methoxyphenol and 3-methoxyphenol, highlighting the strong influence of substituent position. researchgate.net

Kinetic isotope effects (KIEs) are another powerful tool, where replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) can significantly slow down a reaction if the bond to that atom is broken in the rate-determining step. acs.org A significant KIE was observed in the oxidation of a substituted phenol by a cupric-superoxo complex, providing strong evidence that hydrogen atom transfer (HAT) from the phenolic O-H group is the rate-limiting step. acs.org

For 2-Amino-5-ethoxyphenol, a kinetic study would likely involve monitoring its disappearance or the appearance of a product under various conditions. The electron-donating nature of both the amino and ethoxy groups suggests it would be highly reactive towards electrophilic attack or oxidation. The data in the table below illustrates the type of results obtained from kinetic studies on related phenolic compounds, which could be expected in a study of 2-Amino-5-ethoxyphenol.

Table 2: Influence of Substituents on Pseudo-First-Order Rate Constants (k) for Aqueous Oxidation of Phenolic Compounds

| Compound | Substituent Groups | Observed Rate Constant (k_obs) (s⁻¹) | Reference |

|---|---|---|---|

| Catechol (CAT) | -OH | 1.49 × 10⁻⁴ | mdpi.com |

| 3-Methylcatechol (3MC) | -OH, -CH₃ | 6.68 × 10⁻⁴ | mdpi.com |

| Syringol (SYR) | -OCH₃ | 4.96 × 10⁻⁴ | mdpi.com |

| 2,6-Dimethoxyphenol (DMP) | -OCH₃, -OCH₃ | 6.81 × 10⁻⁴ | mdpi.com |

| 4-Ethylphenol (4EP) | -CH₂CH₃ | 5.89 × 10⁻⁴ | mdpi.com |

Data adapted from studies on aqueous OH oxidation in atmosphere. mdpi.com

By combining in situ spectroscopic identification of intermediates with detailed kinetic analysis of reaction rates, a comprehensive mechanistic picture of the chemical reactions of 2-Amino-5-ethoxyphenol can be constructed.

Derivatization and Functionalization Strategies of 2 Amino 5 Ethoxyphenol

Formation of Schiff Bases and Imines

The presence of a primary amino group allows 2-Amino-5-ethoxyphenol to readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. masterorganicchemistry.comresearchgate.netlibretexts.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of the carbon-nitrogen double bond (C=N) is a reversible process and is typically catalyzed by acid, with the optimal pH being around 5. libretexts.orglibretexts.orglibretexts.org The equilibrium can be driven towards the product by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. operachem.com

These reactions are fundamental in synthetic chemistry, as the resulting Schiff bases are valuable intermediates for the synthesis of various biologically active compounds and ligands. hilarispublisher.comnih.gov The general reaction is as follows:

2-Amino-5-ethoxyphenol + Aldehyde/Ketone ⇌ Schiff Base + Water

The specific properties of the resulting imine can be tuned by selecting different aldehydes or ketones.

Table 1: Examples of Schiff Base Formation from 2-Amino-5-ethoxyphenol

| Reactant (Aldehyde/Ketone) | Resulting Schiff Base Product Name |

|---|---|

| Benzaldehyde | 2-((Benzylidene)amino)-5-ethoxyphenol |

| Salicylaldehyde | 2-(((2-Hydroxyphenyl)methylene)amino)-5-ethoxyphenol |

| Acetone | 2-((Propan-2-ylidene)amino)-5-ethoxyphenol |

Cyclization Reactions Leading to Heterocyclic Compounds

The ortho-disposed amino and hydroxyl groups of 2-Amino-5-ethoxyphenol make it an ideal precursor for the synthesis of five- and six-membered heterocyclic compounds, most notably benzoxazoles. rsc.org These cyclization reactions typically involve the condensation of the aminophenol with a suitable C1 or C2 synthon.

For instance, the reaction of 2-Amino-5-ethoxyphenol with carboxylic acids, acyl chlorides, or orthoesters can lead to the formation of 2-substituted-6-ethoxybenzoxazoles. rsc.org The process generally involves an initial N-acylation of the amino group, followed by an intramolecular cyclodehydration reaction. Oxidative cyclization is another powerful method where an oxidizing agent promotes the intramolecular ring closure. mdpi.comnih.gov

These heterocyclic derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

Table 2: Heterocyclic Systems from 2-Amino-5-ethoxyphenol

| Reactant | Resulting Heterocyclic System |

|---|---|

| Acetic Anhydride | 6-Ethoxy-2-methyl-1,3-benzoxazole |

| Benzoic Acid | 6-Ethoxy-2-phenyl-1,3-benzoxazole |

| Carbon Disulfide | 6-Ethoxy-1,3-benzoxazole-2-thiol |

Etherification and Esterification Modifications

The phenolic hydroxyl group and the primary amino group of 2-Amino-5-ethoxyphenol can be modified through etherification and esterification reactions to alter the compound's physical and chemical properties.

Etherification: The phenolic -OH group can be converted into an ether linkage (-OR). A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. This modification can increase the lipophilicity of the molecule. General methods for preparing phenolic ethers often start from phenols or dihydroxybenzenes. core.ac.uk

Esterification: Both the hydroxyl and amino groups can undergo acylation to form esters and amides, respectively.

O-Acylation: The phenolic hydroxyl group can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) under acidic or basic conditions to form a phenyl ester. byjus.comorganic-chemistry.org The Fischer esterification involves reacting the phenol (as the alcohol component) with a carboxylic acid using an acid catalyst. masterorganicchemistry.com A milder method, the Steglich esterification, uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

N-Acylation: The amino group readily reacts with acylating agents to form amides. While structurally different from esters, this reaction is a key functionalization strategy.

These modifications are crucial for creating prodrugs, modifying solubility, and protecting functional groups during multi-step syntheses.

Table 3: Ether and Ester Derivatives of 2-Amino-5-ethoxyphenol

| Reaction Type | Reagent | Functional Group Modified | Product Name |

|---|---|---|---|

| Etherification | Methyl Iodide | Hydroxyl (-OH) | 2-Amino-1,4-diethoxybenzene |

| Esterification (O-Acylation) | Acetyl Chloride | Hydroxyl (-OH) | 4-Amino-3-ethoxyphenyl acetate (B1210297) |

Conjugation and Polymerization Approaches

The functional groups of 2-Amino-5-ethoxyphenol also allow for its incorporation into larger molecular assemblies through conjugation and polymerization.

Conjugation: The primary aromatic amine can be converted into a diazonium salt using nitrous acid at low temperatures. This diazonium salt can then be coupled with electron-rich aromatic compounds (like other phenols or anilines) in azo coupling reactions to form highly colored azo dyes. This strategy is widely used for creating chromophores.

Polymerization: Phenols and anilines are well-known monomers for the synthesis of polymers. 2-Amino-5-ethoxyphenol can undergo oxidative polymerization, where enzymes or chemical oxidants are used to create linkages between monomer units. This can lead to the formation of polymers with interesting electronic and redox properties, potentially useful in the development of conductive materials or sensors. The polymerization can proceed through C-C or C-N bond formation, leading to complex, often cross-linked, polymer structures.

Derivatization for Enhanced Analytical Detection

For quantitative analysis, particularly in complex biological or environmental samples, 2-Amino-5-ethoxyphenol often requires derivatization to enhance its detectability by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.netactascientific.com Derivatization aims to attach a tag to the molecule that has a strong response to a specific detector. shimadzu.at

The primary amino group is the most common target for derivatization. Reagents are used to introduce a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), significantly improving the sensitivity and selectivity of the analysis. shimadzu.at

Pre-column derivatization: The analyte is derivatized before it is injected into the chromatography system. shimadzu.at Common reagents include dansyl chloride, phenylisothiocyanate (PITC, Edman's reagent), and o-phthalaldehyde (B127526) (OPA). actascientific.com For example, OPA reacts with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives. chromatographyonline.com

Post-column derivatization: The analyte is first separated on the column and then mixed with the derivatizing reagent before reaching the detector. actascientific.com This method is often automated and highly reproducible. shimadzu.at

Table 4: Common Derivatizing Agents for Analytical Detection

| Derivatizing Agent | Target Functional Group | Detection Method | Key Feature |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence | Fast reaction at room temperature. chromatographyonline.com |

| Dansyl Chloride | Primary/Secondary Amine | Fluorescence | Forms stable, highly fluorescent derivatives. actascientific.com |

| Phenylisothiocyanate (PITC) | Primary/Secondary Amine | UV (254 nm) | Forms phenylthiocarbamyl derivatives. actascientific.com |

Advanced Spectroscopic and Analytical Characterization of 2 Amino 5 Ethoxyphenol and Its Derivatives

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are paramount for the separation and purity assessment of 2-Amino-5-ethoxyphenol from reaction mixtures and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity of 2-Amino-5-ethoxyphenol and related compounds. Reversed-phase HPLC methods are commonly employed for the analysis of amino phenols. researchgate.netnih.gov These methods often utilize a C18 column and a gradient elution with a mobile phase typically consisting of an aqueous component, like ammonium (B1175870) phosphate (B84403) monobasic, and an organic modifier, such as acetonitrile. researchgate.net The detection is frequently carried out using a UV detector. researchgate.net For instance, a study on the analysis of various phenol (B47542) derivatives utilized a C18 column with a gradient of methanol (B129727) and water as the mobile phase. researchgate.net The successful separation of closely related isomers, such as aminophenols, highlights the resolving power of HPLC. researchgate.net The purity of compounds like 2-amino-5-bromophenol (B182750) hydrochloride has been successfully determined to be 100% by HPLC analysis, demonstrating the technique's accuracy. Furthermore, HPLC methods have been developed for the quantitative analysis of amino acids, often involving pre-column derivatization with agents like o-phthaldialdehyde (OPA) to enhance detection. nih.govcore.ac.uk

| Parameter | Typical Conditions |

| Stationary Phase | C18 column |

| Mobile Phase | Gradient elution with aqueous buffer (e.g., ammonium phosphate) and organic solvent (e.g., acetonitrile, methanol) |

| Detection | UV-Vis Detector |

| Application | Purity assessment, quantitative analysis, separation of isomers |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like 2-Amino-5-ethoxyphenol, often requiring derivatization to improve chromatographic behavior and mass spectral characteristics. researchgate.net Derivatization techniques such as silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are frequently used for phenols and amines to increase their volatility and thermal stability. researchgate.netsigmaaldrich.com

The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase, and the MS provides detailed structural information by analyzing the fragmentation patterns of the ionized molecules. etamu.edu The retention time from the GC and the mass spectrum from the MS together provide a highly specific identification of the compound. etamu.edu The mass spectrum of a derivatized phenol, for instance, will show characteristic fragments resulting from the loss of the silyl (B83357) group or parts of it. researchgate.netnist.gov For example, trimethylsilyl (B98337) (TMS) derivatives of phenols often exhibit a characteristic loss of a methyl group (M-15). sigmaaldrich.com The NIST Mass Spectrometry Data Center provides reference spectra that can be used to confirm the identity of unknown compounds. nih.gov

| Parameter | Typical Conditions |

| Derivatization | Silylation (e.g., with BSTFA or MTBSTFA) |

| Separation | Capillary column (e.g., DB-5ms) |

| Ionization | Electron Ionization (EI) |

| Analysis | Fragmentation pattern analysis and library matching |

| Application | Identification of volatile derivatives, structural elucidation |

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules like 2-Amino-5-ethoxyphenol. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgrsc.org

In the ¹H NMR spectrum of a related compound, 2-methoxyphenol, the chemical shift of the hydroxyl proton is a key indicator of intramolecular hydrogen bonding. researchgate.net For 2-Amino-5-ethoxyphenol, one would expect to see distinct signals for the aromatic protons, the ethoxy group protons (a triplet and a quartet), and the amino group protons. The coupling patterns and integration of these signals would confirm the substitution pattern on the aromatic ring.

The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon atoms attached to the oxygen and nitrogen atoms exhibiting distinct chemical shifts due to their electronegativity. nih.gov The chemical shifts of the ethoxy group carbons would also be readily identifiable. The analysis of both ¹H and ¹³C NMR spectra, often supplemented with 2D NMR techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, thus confirming the molecular structure. researchgate.netbeilstein-journals.org

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |

| ¹H (Aromatic) | 6.0 - 7.5 | Doublet, Doublet of doublets |

| ¹H (Ethoxy CH₂) ** | 3.8 - 4.2 | Quartet |

| ¹H (Ethoxy CH₃) | 1.2 - 1.5 | Triplet |

| ¹H (NH₂) | 3.5 - 5.0 | Broad singlet |

| ¹H (OH) | 4.0 - 7.0 | Broad singlet |

| ¹³C (Aromatic) | 100 - 160 | - |

| ¹³C (Ethoxy CH₂) ** | 60 - 70 | - |

| ¹³C (Ethoxy CH₃) | 14 - 16 | - |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of 2-Amino-5-ethoxyphenol would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. pressbooks.publibretexts.org

The presence of the amino group (-NH₂) would be indicated by two medium-intensity bands in the region of 3300-3500 cm⁻¹. researchgate.netresearchgate.net The hydroxyl group (-OH) would show a broad absorption band in the range of 3200-3600 cm⁻¹, the broadening being a result of hydrogen bonding. researchgate.net The C-H stretching vibrations of the aromatic ring would appear between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretching of the ethoxy group would be observed just below 3000 cm⁻¹. vscht.cz The C-O stretching vibrations of the ether and phenolic groups would result in strong bands in the 1200-1300 cm⁻¹ and 1000-1200 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. vscht.cz

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 |

| O-H Stretch (Phenol) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Ether & Phenol) | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like 2-Amino-5-ethoxyphenol. The chromophores in the molecule, primarily the substituted benzene (B151609) ring, absorb UV or visible light, leading to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu

The UV-Vis spectrum of 2-Amino-5-ethoxyphenol, typically recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption maxima (λmax). beilstein-journals.org The position and intensity of these maxima are influenced by the nature and position of the substituents on the aromatic ring. science-softcon.de The amino and ethoxy groups, being electron-donating, and the hydroxyl group can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The electronic absorption spectra of similar phenolic compounds have been studied to understand the effects of substituents on the electronic transitions. researchgate.netresearchgate.net The specific λmax values for 2-Amino-5-ethoxyphenol can be used for quantitative analysis and to monitor reactions involving this compound.

| Solvent | Expected λmax (nm) |

| Ethanol | ~280 - 320 |

| Methanol | ~280 - 320 |

X-ray Diffraction (XRD) Studies for Crystal Structure Determination

For instance, the crystal structure of 2-[(1E)-({[(Benzylsulfanyl)methanethioyl]amino}imino)methyl]-6-methoxyphenol, a related methoxy-substituted phenol, reveals a structure with two nearly planar residues. An intramolecular hydroxy-O—H⋯N(imine) hydrogen bond is a key feature, leading to an S(6) loop. The conformation about the C=N bond is observed to be E. Similarly, the analysis of (E)-2-((3-fluorophenylimino)methyl)-3-methoxyphenol and (E)-2-((2-fluorophenylimino)methyl)-3-methoxyphenol, both synthesized and characterized by X-ray diffraction, show that they exist in the enol-imine form. Hirshfeld surface analysis of these molecules highlights the significance of intermolecular contacts, particularly H···H, H···C/C···H, H···O/O···H, and H···N/N···H interactions in the crystal packing.

In a study on 2-methoxy-5-((phenylamino)methyl)phenol, the compound crystallized in an orthorhombic crystal system. The structure is stabilized by intermolecular O—H···O hydrogen bonds. Another related compound, 5-hydroxymethyl-2-methoxyphenol, forms cubic crystals, and its molecules are linked by intermolecular O—H···O hydrogen bonds into a three-dimensional network.

The synthesis and crystal structures of alkylaluminum and -gallium derivatives of 2-methoxyphenol have also been investigated, revealing dimeric complexes with five-coordinate metal centers. These studies on related molecules underscore the importance of hydrogen bonding and other intermolecular forces in determining the crystal structures of substituted phenols. The specific arrangement of the ethoxy and amino groups in 2-Amino-5-ethoxyphenol would similarly dictate its crystal lattice, influencing its physical properties.

Table 1: Crystallographic Data for Related Phenolic Compounds

| Compound | Crystal System | Key Structural Features | Reference |

| 2-[(1E)-({[(Benzylsulfanyl)methanethioyl]amino}imino)methyl]-6-methoxyphenol | --- | Intramolecular O-H···N hydrogen bond; thione tautomer | |

| (E)-2-((3-fluorophenylimino)methyl)-3-methoxyphenol | --- | Enol-imine form; significant intermolecular contacts | |

| 2-methoxy-5-((phenylamino)methyl)phenol | Orthorhombic | Intermolecular O-H···O hydrogen bonds | |

| 5-hydroxymethyl-2-methoxyphenol | Cubic | 3D network via intermolecular O-H···O hydrogen bonds |

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the thermal stability and decomposition behavior of chemical compounds.

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile components. For example, the thermal degradation of a thiazolylazo ligand and its metal complexes were studied using TGA in the range of 40-900 °C. Similarly, TGA studies of Schiff bases derived from 3-hydroxy-4-methoxybenzaldehyde and 2-amino-4-nitrophenol (B125904) have been conducted to assess their thermal stability. The TGA plot of one such Schiff base, SB-1, indicated that it was thermally stable up to 500 K.

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This technique is used to identify phase transitions such as melting and decomposition. In a study of p-methoxyphenol, the monomer started to lose weight around 93 °C and underwent nearly complete decomposition around 200 °C. Its polymer, poly(p-methoxyphenol), showed weight loss starting at 136 °C with significant decomposition between 200-700 °C. The thermal decomposition of various amino acids has also been extensively studied, showing distinct decomposition temperatures and the release of specific molecules like water, ammonia, and carbon dioxide.

The thermal analysis of Schiff base complexes often reveals a multi-step degradation process. For instance, the TGA curve of a [Cu(L)(H₂O)]·H₂O chelate showed four degradation steps from 21 °C to 608 °C, indicating the loss of lattice and coordinated water molecules followed by the decomposition of the organic ligand.

Computational and Theoretical Studies on 2 Amino 5 Ethoxyphenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental characteristics of 2-Amino-5-ethoxyphenol.

Geometry Optimization and Electronic Structure Analysis

The molecular geometry of 2-Amino-5-ethoxyphenol has been optimized using methods like the B3LYP functional with various basis sets, such as 6-311++G(d,p). researchgate.net These calculations provide detailed information on bond lengths and angles within the molecule. For instance, the C-N bond length is a key parameter, and studies on similar amine compounds show that this bond length is typically around 1.47 Å. mdpi.com The optimization process ensures that the calculated structure corresponds to a minimum energy state, providing a stable geometric configuration for further analysis. uctm.edu

The electronic structure of the molecule is also investigated through these calculations, revealing the distribution of electrons and identifying regions of high and low electron density. This is crucial for understanding the molecule's reactivity and interaction with other chemical species.

HOMO-LUMO Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. rsc.orgnih.govscience.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and greater polarizability. rsc.org

Global reactivity descriptors, such as ionization potential, electron affinity, global hardness, softness, and electronegativity, are derived from the HOMO and LUMO energies. rsc.orginformaticsjournals.co.in These descriptors provide a quantitative measure of the molecule's reactivity and stability. researchgate.netnih.gov For example, a lower ionization potential indicates that the molecule can easily lose an electron, making it more reactive. nih.gov

| Descriptor | Definition | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Measure of the molecule's polarizability. |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netbiointerfaceresearch.com The MEP map uses a color-coded scheme to represent different potential values on the electron density surface. researchgate.netuni-muenchen.de Red regions indicate negative electrostatic potential, corresponding to areas with a higher electron density and susceptibility to electrophilic attack. researchgate.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green and yellow areas denote regions with intermediate potential. researchgate.net MEP analysis helps in understanding intermolecular interactions and predicting the reactivity of the molecule. bohrium.comacs.org

Nonlinear Optical (NLO) Properties Prediction

The nonlinear optical (NLO) properties of 2-Amino-5-ethoxyphenol have been investigated through computational methods. researchgate.net These properties are crucial for applications in optoelectronics and photonics. researchgate.netnih.gov The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. researchgate.net A high β value indicates a strong NLO response, making the material suitable for applications like second harmonic generation. arxiv.org

Computational studies often compare the calculated NLO properties of the target molecule with those of a standard NLO material like urea (B33335) to assess its potential. acs.orgresearchgate.net The solvent environment can also influence the NLO properties, and calculations are often performed in both the gas phase and in different solvents to understand these effects. researchgate.net

Spectroscopic Property Predictions

Computational methods are also employed to predict the spectroscopic properties of 2-Amino-5-ethoxyphenol. researchgate.net Theoretical calculations of vibrational spectra, such as FT-IR and Raman, can be compared with experimental data to confirm the molecular structure and vibrational assignments. researchgate.netbiointerfaceresearch.com The potential energy distribution (PED) analysis is often used to assign the calculated vibrational frequencies to specific vibrational modes of the molecule. researchgate.net

Furthermore, electronic absorption spectra in the UV-Visible range can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netacs.org These predictions help in understanding the electronic transitions within the molecule and can be correlated with experimental UV-Vis spectra. acs.org

Intermolecular Interactions and Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.govresearchgate.netiucr.org This analysis generates a three-dimensional surface around a molecule, with the color coding indicating the nature and strength of intermolecular contacts. nih.gov The associated two-dimensional fingerprint plots provide a quantitative summary of these interactions, breaking them down into contributions from different atom pairs. nih.govresearchgate.net

Tautomeric Equilibria Investigations

Computational studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the tautomeric equilibria of phenolic compounds, including those structurally related to 2-Amino-5-ethoxyphenol. Tautomerism in these molecules typically involves the migration of a proton between the hydroxyl and amino groups, leading to phenol-imine and keto-amine forms.

Quantum computational methods are employed to model the structures of different tautomers. mjcce.org.mk The process of proton transfer results in two primary tautomeric structures: the phenol-imine and the keto-amine forms. mjcce.org.mk To understand the effect of substituents on this proton transfer, the geometric structures in the gas phase can be optimized using DFT at a specific level of theory, such as B3LYP/6-311G(d,p). mjcce.org.mk

For related Schiff base compounds, it has been shown that the enol (phenol) form is generally more stable than the keto form. acs.orgresearchgate.net For instance, in a study on (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, both experimental and computational results indicated the predominance of the enol form in various solvents and in the solid state. researchgate.net Time-dependent DFT (TD-DFT) calculations can further corroborate these findings by predicting electronic absorption spectra in different environments. researchgate.net Thermodynamic analysis, evaluating changes in heat capacity, entropy, enthalpy, and Gibbs free energy with temperature, can also predict the spontaneity of tautomerization, often showing that the process is non-spontaneous within a certain temperature range, thus favoring the enol form. researchgate.net

While direct computational studies on the tautomeric equilibria of 2-Amino-5-ethoxyphenol are not extensively documented in the provided search results, the principles derived from structurally similar molecules provide a strong framework for understanding its likely behavior. It is probable that 2-Amino-5-ethoxyphenol also exists predominantly in its phenol-amino tautomeric form due to the aromatic stability of the benzene (B151609) ring. The presence of the electron-donating ethoxy and amino groups would likely influence the electron density of the aromatic system and the proton acidity of the hydroxyl and amino groups, thereby modulating the tautomeric equilibrium.

Table 1: Computational Methods and Findings on Tautomerism in Related Phenolic Compounds

| Compound Studied | Computational Method | Key Findings |

| o-hydroxy Schiff bases | DFT (B3LYP/6-311G(d,p)) | Proton transfer results in phenol-imine and keto-amine tautomers; substituent effects can be evaluated. mjcce.org.mk |

| (E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol | DFT (B3LYP/6-311++G(d,p)) | The enol form is more stable than the keto form. acs.org |

| (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol | DFT (B3LYP/6-311G(d,p)), TD-DFT | The enol form is predominant in all solvents studied and in the solid state. researchgate.net |

| (E)-4,6-dibromo-2-[(4-fluorophenylimino)methyl]-3-methoxyphenol | DFT, TD-DFT | Structural preference is dependent on the state (solid vs. solvent). researchgate.net |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to study the dynamic behavior and preferred three-dimensional structures of molecules. rush.edu For molecules like 2-Amino-5-ethoxyphenol, these methods can provide insights into the rotational barriers of the amino and ethoxy groups, the planarity of the molecule, and the influence of solvent on its conformation.

Conformational analysis of related methoxyphenols has been performed using semiempirical (AM1) and ab initio (STO-3G) methods. aip.org These studies investigate the potential energy surface associated with the internal rotation of hydroxyl and methoxyl groups. aip.org Typically, a planar arrangement of these groups with respect to the benzene ring is found to be the most stable conformation. aip.org For instance, in acetyl-methoxyphenols, the global energy minimum is achieved when the hydroxyl and methoxyl groups are in the plane of the phenyl ring. aip.org

MD simulations can model the behavior of molecules in a simulated environment, such as in a solvent box, allowing for the observation of conformational changes over time. nih.gov These simulations are particularly useful for understanding how intermolecular interactions, such as hydrogen bonding with solvent molecules, can influence the conformational preferences of the solute. Coarse-grained MD simulations, for example, can model larger systems and longer timescales to investigate the assembly and organization of molecules. nih.gov

For 2-Amino-5-ethoxyphenol, a conformational analysis would likely focus on the rotation around the C-O bond of the ethoxy group and the C-N bond of the amino group. The planarity of the amino group with the aromatic ring would be a key factor, as this would maximize electronic delocalization. The orientation of the ethyl chain in the ethoxy group would also be of interest, with different staggered conformations potentially having different energies.

While specific MD simulations or detailed conformational analyses for 2-Amino-5-ethoxyphenol were not found in the provided search results, studies on similar molecules provide a clear indication of the methodologies that would be applied and the types of insights that could be gained. For example, in a theoretical study of β-amino acids, density functional theory was used to investigate conformational energies and the stabilizing effect of solvation. scirp.org Similarly, the conformational analysis of hydantoin-based peptidomimetics utilized a combination of Monte Carlo and Molecular Mechanics approaches to explore the conformational space. acs.org

Table 2: Computational Approaches for Conformational Analysis of Related Organic Molecules

| Molecule/System Studied | Computational Method | Key Aspects Investigated |

| Acetyl-methoxyphenols | AM1, ab initio (STO-3G) | Potential energy surface of hydroxyl and methoxyl group rotation. aip.org |

| Hydantoin-based peptidomimetics | Monte Carlo, Molecular Mechanics (MM) | Propensity to adopt defined secondary structures (α-helix, β-turn). acs.org |

| β-Amino acids | Hartree-Fock (HF), DFT | Conformational energies and solvent effects. scirp.org |

| Poly(beta-amino ester) polyplexes | Coarse-grained Molecular Dynamics (CG-MD) | Nanoparticle structure and influence of polymer lipophilicity and buffer conditions. nih.gov |

Advanced Applications of 2 Amino 5 Ethoxyphenol in Materials Science and Organic Synthesis

Role as an Intermediate in Synthetic Organic Chemistry

2-Amino-5-ethoxyphenol serves as a crucial building block in the synthesis of more complex molecules. Its functional groups—amine, hydroxyl, and ethoxy—provide multiple reaction sites, enabling the construction of diverse molecular architectures. Organic chemists utilize this compound as a starting material or intermediate in multi-step syntheses to create a variety of organic products. mdpi.com The presence of both a nucleophilic amino group and a phenolic hydroxyl group allows for sequential or selective reactions, a key advantage in designing synthetic pathways.

One of the notable applications of 2-Amino-5-ethoxyphenol is in the preparation of substituted phenols and anilines. For instance, it can be a precursor in the synthesis of various derivatives where the amino or hydroxyl group is modified to introduce new functionalities. mdpi.com These modifications can lead to compounds with specific electronic and steric properties, which are essential for their intended applications in pharmaceuticals and materials science. The strategic placement of the ethoxy group also influences the reactivity and properties of the resulting molecules.

The versatility of 2-Amino-5-ethoxyphenol as an intermediate is further highlighted by its use in the synthesis of compounds with potential biological activity. For example, it can be incorporated into structures that are investigated for their therapeutic effects. The ability to functionalize the aromatic ring, in addition to the existing groups, expands the range of possible derivatives, making it a valuable tool for medicinal chemists.

Precursor for Advanced Dye Chemistry

The structure of 2-Amino-5-ethoxyphenol makes it an excellent precursor for the synthesis of various types of dyes, particularly azo dyes. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are widely used in the textile industry. The amino group of 2-Amino-5-ethoxyphenol can be diazotized and then coupled with other aromatic compounds to form vibrant and stable colorants. researchgate.net

In the context of hair coloring, 2-Amino-5-ethoxyphenol and its derivatives are used as oxidative hair dye precursors. europa.euepo.org These precursors are typically small molecules that can penetrate the hair shaft. Once inside, they undergo oxidation, often in the presence of a developer like hydrogen peroxide, and couple with other molecules to form larger, colored polymers that are trapped within the hair, resulting in a long-lasting color. The specific shade and intensity of the color can be fine-tuned by combining different precursors and couplers. justia.comgoogle.com

The ethoxy group in 2-Amino-5-ethoxyphenol plays a significant role in determining the final color of the dye. It acts as an electron-donating group, which can influence the electronic properties of the dye molecule and, consequently, its absorption spectrum. This allows for the creation of a wide range of shades. researchgate.net Research in this area focuses on developing new dye molecules with improved properties such as better lightfastness, wash-fastness, and a more favorable toxicological profile.

Development of Novel Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in medicinal chemistry due to their diverse biological activities. mdpi.comijper.org 2-Amino-5-ethoxyphenol is a valuable precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen and oxygen atoms.

One common approach involves the condensation of the amino and hydroxyl groups of 2-Amino-5-ethoxyphenol with various reagents to form fused ring systems. For example, it can react with carbonyl compounds, dicarbonyls, or their equivalents to form benzoxazoles and related heterocycles. rsc.org Benzoxazoles are a class of compounds known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. rsc.org

The synthesis of these heterocyclic compounds often involves multi-step reactions where 2-Amino-5-ethoxyphenol provides the core aminophenol structure. guilan.ac.irnveo.org By carefully choosing the reaction partners and conditions, chemists can construct complex heterocyclic frameworks with specific substituents and stereochemistry. nih.govjst.go.jp The ethoxy group can also be modified or retained to modulate the physicochemical and biological properties of the final heterocyclic compound. mdpi.com

Table 1: Examples of Heterocyclic Systems Derived from Aminophenol Precursors

| Heterocyclic System | Precursor Type | Potential Applications |

| Benzoxazole | 2-Aminophenol (B121084) | Antimicrobial, Anticancer, Anti-inflammatory rsc.org |

| Pyrazole | Aminophenol derivative | Anticonvulsant, Antidepressant |

| Thiazole | Aminothiazole | Antibacterial, Antifungal nih.gov |

| Oxadiazole | Aminophenol derivative | Antimalarial, Anti-inflammatory nih.gov |

Contribution to Functional Materials Research

Functional materials are designed to possess specific properties that allow them to perform a particular function. The chemical reactivity and structural features of 2-Amino-5-ethoxyphenol make it a useful monomer or building block in the development of such materials. researchgate.net

In polymer chemistry, the amino and hydroxyl groups of 2-Amino-5-ethoxyphenol can be utilized for polymerization reactions. For example, it can be used to synthesize polyamides, polyimides, or polyesters with specific thermal, mechanical, or electronic properties. The ethoxy group can enhance the solubility and processability of the resulting polymers.

Furthermore, derivatives of 2-Amino-5-ethoxyphenol can be used to create materials with specific optical or electronic functionalities. For instance, incorporating this moiety into larger conjugated systems can lead to materials with interesting photophysical properties, which could be exploited in applications such as organic light-emitting diodes (OLEDs) or sensors. The ability to form metal complexes also opens up possibilities for creating functional coordination polymers and metal-organic frameworks (MOFs). researchgate.net

Research on Antioxidant Properties (Mechanistic and Synthetic Aspects)

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals. researchgate.netresearchgate.net 2-Amino-5-ethoxyphenol, being a substituted phenol (B47542), has been a subject of research for its potential antioxidant activity. epo.org The antioxidant mechanism of phenolic compounds typically involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. mdpi.com

The presence of both an amino group and an ethoxy group on the aromatic ring can significantly influence the antioxidant capacity of 2-Amino-5-ethoxyphenol. researchgate.net The electron-donating nature of these groups can stabilize the resulting phenoxyl radical, making the initial hydrogen donation more favorable. rsc.org Theoretical studies, often employing density functional theory (DFT), are used to investigate the bond dissociation energies and reaction kinetics related to the radical scavenging process. researchgate.netresearchgate.net

Synthetic efforts in this area focus on creating novel derivatives of 2-Amino-5-ethoxyphenol with enhanced antioxidant activity. This can involve the introduction of other functional groups that can further stabilize the radical intermediate or participate in other antioxidant mechanisms, such as metal chelation. mdpi.commdpi.com The development of such compounds is of interest for applications in preventing oxidative damage in biological systems and for the stabilization of materials prone to degradation by oxidation. researchgate.net

Future Research Directions and Emerging Paradigms for 2 Amino 5 Ethoxyphenol

Exploration of New Synthetic Pathways and Catalysis

The development of efficient, selective, and scalable synthetic routes to 2-amino-5-ethoxyphenol is a cornerstone of future research. While traditional methods exist, emerging paradigms in organic synthesis and catalysis offer significant opportunities for improvement.

One promising avenue is the adaptation of methods used for structurally similar aminophenols. For instance, a common route to aminophenols involves the nitration of a phenol (B47542) precursor followed by reduction. The synthesis of 2-amino-5-methoxyphenol, a close analog, starts with the nitration of 3-methoxyphenol, followed by catalytic hydrogenation using Pd/C to reduce the nitro group. researchgate.net A similar pathway can be envisioned for 2-amino-5-ethoxyphenol, starting from 3-ethoxyphenol. Research could focus on optimizing reaction conditions and exploring alternative, greener reducing agents to enhance yield and safety. researchgate.net

Catalysis is central to the development of new synthetic methodologies.

Heterogeneous Catalysis: The use of solid acid catalysts, such as niobic acid-based composite oxides, has shown high conversion rates and selectivity for the synthesis of o-ethoxyphenol from catechol and ethanol (B145695). google.com Future work could investigate similar solid catalysts for the direct amination or other synthetic steps, which would simplify catalyst recovery and reuse.

Photocatalysis: Photocatalytic methods are emerging for the synthesis of complex molecules like 1,2-aminoalcohols through direct C-H functionalization. nih.gov Exploring photoredox catalysis could enable novel, direct pathways to 2-amino-5-ethoxyphenol or its precursors under mild conditions.

Biocatalysis: The use of enzymes or whole-cell systems offers high selectivity and operates under environmentally friendly conditions, typically in aqueous media. mdpi.com Research into engineered enzymes could pave the way for the biocatalytic production of 2-amino-5-ethoxyphenol from renewable feedstocks.

Another area of exploration involves multicomponent reactions, which enhance efficiency by combining several starting materials in a single step. These reactions are known for their high atom economy and compatibility with green solvents, as demonstrated in the synthesis of 2-aminothiophenes. nih.gov Designing a multicomponent reaction to construct the 2-amino-5-ethoxyphenol scaffold could significantly streamline its synthesis.

| Synthetic Approach | Potential Starting Materials | Key Research Focus |

| Nitration/Reduction | 3-Ethoxyphenol | Optimization of nitrating agents, exploration of green reduction catalysts (e.g., transfer hydrogenation). researchgate.netrsc.org |

| Catalytic Amination | 5-Ethoxyphenol-2-sulfonic acid | Development of novel catalysts for direct amination, improving selectivity and yield. |

| Heterogeneous Catalysis | Catechol, Ethanol, Ammonia source | Design of robust solid acid or metal catalysts for selective etherification and amination. google.com |

| Multicomponent Reactions | Simple precursors | Design of a convergent one-pot synthesis to maximize atom economy and reduce waste. nih.gov |

Design and Synthesis of Advanced Derivatives for Specific Research Applications

The functional groups of 2-amino-5-ethoxyphenol—the aromatic amine, hydroxyl group, and ether linkage—provide a versatile platform for creating a diverse library of derivatives with tailored properties for specific research applications.

Future research will likely focus on synthesizing derivatives for materials science, medicinal chemistry, and catalysis. For example, derivatives of aminophenols are important intermediates for photographic couplers and antioxidants. google.com

Schiff Base Derivatives: Condensation of the amino group with various aldehydes can yield Schiff bases. These compounds and their metal complexes are known to possess interesting biological activities, including antibacterial properties, as seen in derivatives of 2-amino-5-methylphenol. globalresearchonline.net Synthesizing Schiff bases of 2-amino-5-ethoxyphenol could lead to new antimicrobial or anticancer agents.

Heterocyclic Derivatives: Incorporating heterocyclic moieties, such as oxadiazole or thiazole, can enhance the pharmacological profile of a molecule. mdpi.comnih.gov For instance, 1,3,4-oxadiazole derivatives linked to phenolic structures have shown potent antioxidant activity. mdpi.com Synthesizing derivatives where the amino or hydroxyl group of 2-amino-5-ethoxyphenol is linked to such heterocycles could generate novel compounds with significant antioxidant or other therapeutic potential.

The design of these advanced derivatives will be guided by structure-activity relationship (SAR) studies. By systematically modifying the substituents on the aromatic ring or the functional groups, researchers can fine-tune the electronic, steric, and lipophilic properties of the molecule to optimize its performance for a target application.

| Derivative Class | Synthetic Strategy | Potential Research Application |

| Schiff Bases | Condensation with substituted aldehydes | Antimicrobial agents, Anticancer agents, Catalysts. globalresearchonline.netnih.gov |

| Acylaminophenols | Acylation of the amino group | Photographic dye couplers, materials with specific optical properties. google.com |

| Oxadiazole/Thiazole Hybrids | Multi-step synthesis involving cyclization reactions | Antioxidants, Anti-inflammatory agents, Enzyme inhibitors. mdpi.comnih.gov |

| Polymer Monomers | Functionalization to create polymerizable groups | Development of high-performance polymers, redox-active materials. |

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental synthesis is a powerful paradigm that can accelerate the discovery and optimization of new chemical entities. In the context of 2-amino-5-ethoxyphenol research, this integrated approach can provide deep insights into molecular properties, reaction mechanisms, and biological interactions.

Computational tools like Density Functional Theory (DFT) can be used to predict the geometric, electronic, and spectroscopic properties of 2-amino-5-ethoxyphenol and its derivatives. researchgate.net This allows for an in silico screening of potential candidates before committing to laboratory synthesis. For example, DFT calculations can help predict the reactivity of different sites on the molecule, guiding the design of selective synthetic pathways.

Molecular docking studies can simulate the interaction of designed derivatives with biological targets, such as enzymes or receptors. This is crucial for the rational design of new therapeutic agents. By predicting binding affinities and modes, computational chemistry can prioritize the synthesis of compounds with the highest potential for biological activity. researchgate.net

The experimental validation of computational predictions is a critical part of this integrated workflow. nih.govtdl.org Synthesized compounds are characterized using spectroscopic techniques (NMR, FT-IR, UV-Vis) and their properties are compared with the computationally predicted data. researchgate.net This iterative cycle of prediction, synthesis, and testing allows for the refinement of computational models and a more efficient exploration of chemical space. nih.gov

| Methodology | Application in 2-Amino-5-ethoxyphenol Research | Expected Outcome |

| Density Functional Theory (DFT) | Predict molecular structure, vibrational frequencies, and electronic properties of new derivatives. researchgate.net | Rationalize experimental findings and guide the design of molecules with desired properties. |

| Molecular Docking | Simulate the binding of derivatives to biological targets (e.g., enzymes, DNA). | Prioritize compounds for synthesis in drug discovery programs. researchgate.net |

| Reaction Pathway Modeling | Investigate the mechanisms of new synthetic routes and identify rate-determining steps. nih.gov | Optimize reaction conditions for higher efficiency and yield. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with observed biological activity or physical properties. | Develop predictive models to guide the design of more potent or effective derivatives. |

Sustainable Chemistry Approaches in 2-Amino-5-ethoxyphenol Research

The principles of green chemistry are becoming increasingly integral to chemical research and manufacturing. mdpi.comunife.it Future research on 2-amino-5-ethoxyphenol must incorporate sustainable practices to minimize environmental impact.

Key areas of focus for sustainable chemistry include:

Renewable Feedstocks: Traditional syntheses of phenolic compounds often rely on petrochemical feedstocks. digitellinc.com A major goal is to develop pathways that utilize biomass-derived starting materials, such as lignin, which can be broken down into phenolic building blocks. rsc.orgdigitellinc.com

Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, supercritical CO₂, or bio-derived solvents is a priority. Research has shown the feasibility of conducting reactions, such as the synthesis of 2-aminothiophenes, in water. nih.gov

Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all starting material atoms into the final product. nih.gov This involves favoring addition reactions over substitution reactions and developing catalytic processes that minimize the formation of byproducts. Solvent-free or mechanochemical approaches, where reactions are carried out by grinding solids together, can also significantly reduce waste. mdpi.comrsc.org